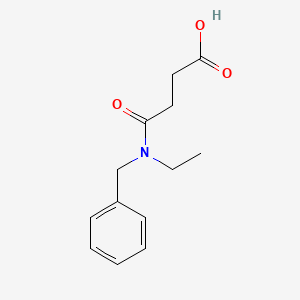

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[benzyl(ethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-14(12(15)8-9-13(16)17)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOIGAFNAQVGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via β-Keto Ester Intermediate

A key step involves the production of a β-keto ester, such as ethyl 4-oxo-butanoate derivatives, which then undergo amination.

- Base Formation and Enolate Generation : The β-keto ester is treated with an acetate base (acetate enolate) in at least 1 equivalent, preferably 2 equivalents, to form the enolate intermediate.

- Temperature Control : The reaction is conducted at low temperatures ranging from -100°C to room temperature, optimally between -75°C and -30°C, for 5 to 60 minutes to ensure controlled reactivity and high selectivity.

- Solvent Selection : Common solvents include tetrahydrofuran (THF), hexane, toluene, or mixtures thereof to maintain solubility and reaction efficiency.

- Amination : Introduction of benzyl(ethyl)amine or related amines to the β-keto ester enolate leads to nucleophilic substitution forming the amino keto ester intermediate.

Post-Reaction Workup and Purification

- Acid Treatment : After reaction completion, acidification protonates the alkyl metal salt intermediate, yielding the β-keto ester.

- Extraction and Washing : The reaction mixture is extracted with ethyl acetate, followed by sequential washing with 1 N hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride solutions to remove impurities.

- Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Crystallization : The crude product is dissolved in ethyl acetate and hexane at 60°C, then cooled to 5°C to induce crystallization. The crystals are filtered and washed with a hexane-ethyl acetate mixture (2:1 ratio) to obtain purified white crystals.

Yield and Purity

- The described process yields the crude compound with approximately 79.9 wt% purity and an overall isolated yield of 76.4% after crystallization.

- The final product typically exhibits high diastereomeric excess (up to 98.6% de), indicating excellent stereochemical control.

Detailed Data Table of Reaction Parameters and Outcomes

| Step | Conditions/Parameters | Outcome/Notes |

|---|---|---|

| Base addition | Acetate enolate, ≥2 equivalents | Formation of β-keto ester enolate |

| Temperature | -75°C to -30°C for 5-60 minutes | Optimal reaction rate and selectivity |

| Solvent | THF, hexane, toluene or mixtures | Maintains solubility and reaction efficiency |

| Acid treatment | Protonation with acid post-reaction | Converts metal salt to β-keto ester |

| Extraction solvents | Ethyl acetate | Isolates organic phase |

| Washing sequence | 1 N HCl, sat. NaHCO3, sat. NaCl | Removes inorganic and acidic impurities |

| Drying agent | Anhydrous sodium sulfate | Removes residual water |

| Concentration | Reduced pressure | Concentrates product |

| Crystallization solvent | Ethyl acetate and hexane (60°C, cooled to 5°C) | Purifies product by crystallization |

| Yield | 76.4% isolated yield | High efficiency |

| Purity | 79.9 wt% crude, 98.6% diastereomeric excess | High stereochemical purity |

Additional Synthetic Routes and Variations

While the above method is the most documented, alternative synthetic approaches include:

- Oxidative Halogenation : Conversion of β-keto esters to halogenated derivatives followed by amination.

- Use of Protected Amino Acid Esters : Employing N-protected phenylalanine esters as starting materials to introduce the amino functionality, followed by deprotection and hydrolysis.

These methods are often tailored to produce optically active intermediates for pharmaceutical applications such as HIV protease inhibitors and enzyme inhibitors.

Research Findings and Industrial Relevance

- The described preparation methods enable high-yield, safe, and industrially scalable production of 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid and related intermediates.

- The control of temperature and stoichiometry is critical for achieving high stereoselectivity and purity , essential for downstream pharmaceutical synthesis.

- The process has been patented and validated in multiple jurisdictions, reflecting its robustness and industrial applicability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid , also known by its CAS number 1040045-53-1, is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the compound's efficacy against cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting a mechanism involving apoptosis induction in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

Neuropharmacology

The compound has also been explored for its neuropharmacological properties. Research indicates that it may have effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

Case Study: Neuroprotective Effects

In a study examining neuroprotective effects, researchers found that 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid could mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Neuronal Model | Oxidative Stress Reduction (%) | Potential Application |

|---|---|---|

| SH-SY5Y Cells | 32% | Alzheimer's Disease |

| PC12 Cells | 28% | Parkinson's Disease |

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme activity and protein interactions due to its ability to modulate various pathways.

Case Study: Enzyme Inhibition

A recent investigation assessed the inhibition of certain enzymes linked to metabolic pathways. The findings revealed that the compound effectively inhibited specific enzymes, which could lead to advancements in metabolic disorder treatments.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Aldose Reductase | 45% | 12.0 |

| Dipeptidyl Peptidase IV | 38% | 18.5 |

Mechanism of Action

The mechanism of action of 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid, highlighting differences in substituents, applications, and properties:

Key Observations:

Substituent Effects on Functionality: The ethyl and benzyl groups in the target compound likely enhance lipophilicity compared to analogs like 4-(Benzyloxy)-4-oxobutanoic acid, which has a benzyloxy group. This could influence membrane permeability in drug design . The tetrazine substituent in 4-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-4-oxobutanoic acid enables strong coordination with zirconium-89, making it critical for radiopharmaceutical applications .

Biological Activity: 4-(Benzyloxy)-4-oxobutanoic acid derivatives exhibit anti-inflammatory properties by inhibiting IL-6 secretion, as seen in curcumin hybrids .

Synthetic Utility: Analogs like 4-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid serve as building blocks in organic synthesis, with high purity (98%) for research . The target compound itself has been used in peptide-alkoxyamine drug synthesis, achieving a 73% yield under optimized conditions .

Biological Activity

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid, also known by its CAS number 1040045-53-1, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid is . Its structure features an oxobutanoic acid moiety with a benzyl(ethyl)amino substituent, which may influence its interaction with biological targets.

The biological activity of 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid is thought to involve:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways. For instance, it could affect enzymes involved in amino acid metabolism or neurotransmitter synthesis.

- Receptor Binding : It may interact with various receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research has indicated that compounds similar to 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections .

Anticancer Effects

Several studies have explored the anticancer potential of related compounds. For example, 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid has been investigated for its ability to induce apoptosis in cancer cell lines. The mechanism might involve the modulation of apoptotic pathways or the inhibition of cancer cell proliferation .

Case Studies

- Case Study on Antimicrobial Activity :

- Case Study on Anticancer Activity :

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step process:

Aminoalkylation : React benzylamine with ethyl bromide to form the N-benzyl-N-ethylamine intermediate.

Condensation : Couple the intermediate with succinic anhydride or a 4-oxobutanoic acid derivative under basic conditions (e.g., DCC/DMAP catalysis).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity is verified via HPLC (>95%) and melting point analysis .

Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC).

- Remove residual solvents (e.g., methanol) via vacuum drying to avoid NMR interference .

Q. Which spectroscopic techniques are critical for characterizing 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid?

Methodological Answer: A combination of techniques is essential:

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. IC₅₀ values can indicate potency .

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid amid competing side reactions?

Methodological Answer:

- Catalyst Screening : Test coupling agents (e.g., EDC vs. DCC) to minimize byproducts like N-acylurea .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Temperature Control : Lower reaction temperatures (0–5°C) during condensation to suppress hydrolysis .

Data-Driven Example :

| Condition | Yield | Purity |

|---|---|---|

| DCC/DMAP, RT | 65% | 92% |

| EDC/HOBt, 0°C | 78% | 97% |

Q. How to address discrepancies in crystallographic data versus computational models for this compound?

Methodological Answer:

- X-ray vs. DFT : If experimental bond lengths deviate >0.05 Å from DFT predictions, re-examine crystal packing effects or solvent interactions .

- Dynamic Effects : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution .

Example Workflow :

Acquire high-resolution X-ray data.

Compare with DFT-optimized gas-phase geometry.

Apply corrections for solvation (e.g., PCM model).

Q. What strategies validate target engagement in cellular models for this compound?

Methodological Answer:

- Competitive Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to visualize target binding via confocal microscopy .

- Mutagenesis : Engineer target proteins with point mutations (e.g., Ala-scanning) to identify critical binding residues .

- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts upon compound binding to confirm stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.